molecular formula C13H13ClFN3O B2855983 2-(2-Chloro-6-fluoroanilino)-N-(1-cyanocyclobutyl)acetamide CAS No. 1825454-06-5

2-(2-Chloro-6-fluoroanilino)-N-(1-cyanocyclobutyl)acetamide

Cat. No. B2855983
CAS RN: 1825454-06-5
M. Wt: 281.72
InChI Key: FOGHKEFQPSRUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-fluoroanilino)-N-(1-cyanocyclobutyl)acetamide is a chemical compound with the molecular formula C17H17ClFN3O. It is commonly known as PF-06282999 and is a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine protein kinase that regulates various cellular processes, including cell differentiation, proliferation, and apoptosis. PF-06282999 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.

Mechanism of Action

PF-06282999 is a selective inhibitor of GSK-3β, which is a key regulator of various cellular processes. GSK-3β is involved in the regulation of glycogen synthesis, protein synthesis, and cell cycle progression. Inhibition of GSK-3β activity by PF-06282999 leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
PF-06282999 has been shown to effectively inhibit GSK-3β activity in various cell types, including neuronal cells and cancer cells. Inhibition of GSK-3β activity by PF-06282999 has been shown to result in the activation of the Wnt/β-catenin pathway, which is involved in the regulation of various cellular processes, including cell proliferation and differentiation. PF-06282999 has also been shown to improve cognitive function in animal models of Alzheimer's disease and mood-related behaviors in animal models of bipolar disorder.

Advantages and Limitations for Lab Experiments

One of the major advantages of PF-06282999 is its high selectivity for GSK-3β. This allows for the specific inhibition of this enzyme without affecting other cellular processes. PF-06282999 has also been shown to effectively cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one of the limitations of PF-06282999 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on PF-06282999. One area of interest is its potential use in the treatment of cancer. GSK-3β has been shown to play a role in the regulation of various signaling pathways involved in cancer progression, and inhibition of this enzyme has been shown to have anti-tumor effects in preclinical models. PF-06282999 has been shown to effectively inhibit GSK-3β activity in cancer cells, making it a promising candidate for the development of anti-cancer therapies.
Another potential future direction for research on PF-06282999 is its use in combination with other therapeutic agents. Combination therapies have been shown to be effective in the treatment of various diseases, including cancer and Alzheimer's disease. PF-06282999 has been shown to enhance the therapeutic effects of other agents in preclinical models, indicating its potential use in combination therapies.
Conclusion:
PF-06282999 is a selective inhibitor of GSK-3β that has been extensively studied for its potential therapeutic applications in various diseases. Its high selectivity for GSK-3β, ability to cross the blood-brain barrier, and potential use in combination therapies make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the potential of PF-06282999 in the treatment of various diseases.

Synthesis Methods

The synthesis of PF-06282999 involves a multi-step process that starts with the reaction of 2-chloro-6-fluoroaniline with 1-cyanocyclobutane-1-carboxylic acid to form the intermediate compound, 2-(2-chloro-6-fluoroanilino)-N-(1-cyanocyclobutyl)acetamide. This intermediate compound is then subjected to further reactions involving various reagents and solvents to yield the final product, PF-06282999. The synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

PF-06282999 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its potential use in the treatment of Alzheimer's disease. GSK-3β is known to play a crucial role in the pathogenesis of Alzheimer's disease, and inhibition of this enzyme has been shown to improve cognitive function in animal models of the disease. PF-06282999 has been shown to effectively cross the blood-brain barrier and inhibit GSK-3β activity in the brain, making it a promising candidate for the treatment of Alzheimer's disease.
PF-06282999 has also been studied for its potential use in the treatment of bipolar disorder. GSK-3β is involved in the regulation of mood and behavior, and dysregulation of this enzyme has been implicated in the pathogenesis of bipolar disorder. PF-06282999 has been shown to improve mood-related behaviors in animal models of the disorder, indicating its potential as a therapeutic agent.

properties

IUPAC Name

2-(2-chloro-6-fluoroanilino)-N-(1-cyanocyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O/c14-9-3-1-4-10(15)12(9)17-7-11(19)18-13(8-16)5-2-6-13/h1,3-4,17H,2,5-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGHKEFQPSRUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CNC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluoroanilino)-N-(1-cyanocyclobutyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.